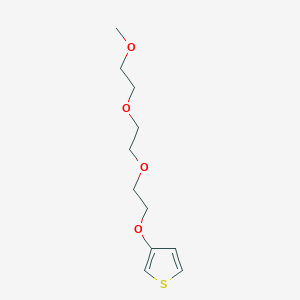
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a triethylene glycol monomethyl ether side chain, which imparts unique solubility and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene typically involves the following steps:
Starting Material: The synthesis begins with a substituted thiophene ring.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with ethylene glycol derivatives to introduce the triethylene glycol monomethyl ether side chain.
Polymerization: The resulting monomer can be polymerized to form poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), which is a mixed ionic-electronic conductor.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Polymerization: The monomer can be polymerized to form conductive polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Polymerization: Catalysts like ferric chloride are used for oxidative polymerization.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes.
Polymerization: Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene).
Scientific Research Applications
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene has several scientific research applications:
Organic Electronics: Used in organic field-effect transistors (OFETs) due to its conductive properties.
Biosensors: The compound’s mixed ionic-electronic conductivity makes it suitable for biosensor applications.
Photovoltaics: Employed in organic photovoltaic (OPV) devices as a hole transport layer.
OLEDs: Utilized in organic light-emitting diode (OLED) devices for improved hole injection.
Mechanism of Action
The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene involves its ability to facilitate charge transport. The triethylene glycol side chain enhances solubility and processability, while the thiophene ring provides a conjugated system for electron delocalization. This combination allows the compound to effectively transport holes in electronic devices, reducing energy barriers and improving device performance .
Comparison with Similar Compounds
Similar Compounds
Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene): A polymerized form with similar properties.
Poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene): Another derivative with slight structural variations.
Triethylene glycol monomethyl ether: A simpler compound with similar solubility properties.
Uniqueness
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is unique due to its combination of a thiophene ring and a triethylene glycol side chain, which imparts both electronic and solubility properties. This makes it particularly useful in applications requiring both conductivity and processability, such as in organic electronics and biosensors .
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVRFWKUBAWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














